6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol

Description

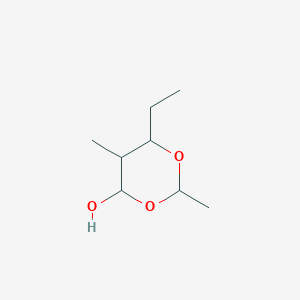

Structure

2D Structure

3D Structure

Properties

CAS No. |

612072-39-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

6-ethyl-2,5-dimethyl-1,3-dioxan-4-ol |

InChI |

InChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3 |

InChI Key |

SBCBIOOZGKSZSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(OC(O1)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 2,5 Dimethyl 1,3 Dioxan 4 Ol

Retrosynthetic Analysis of the 1,3-Dioxan-4-ol (B14599332) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For the 1,3-dioxan-4-ol scaffold, the primary disconnections are the carbon-oxygen bonds of the acetal (B89532) functionality.

A logical retrosynthetic disconnection of the 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol molecule involves breaking the two C-O bonds of the acetal group at the C2 position. This reveals two key precursor fragments: an aldehyde (acetaldehyde, which provides the 2-methyl group) and a substituted 1,3-diol, specifically 3-methyl-1-ethyl-1,3,4-butanetriol.

Further disconnection of this polyol intermediate, guided by aldol (B89426) reaction logic, breaks the C-C bond between the carbon bearing the ethyl group and the adjacent carbon. libretexts.org This step simplifies the structure to two smaller, more fundamental building blocks: propionaldehyde (B47417) and 3-hydroxybutanal. This analysis suggests a synthetic strategy that involves an aldol-type condensation to form the carbon backbone, followed by a cyclization reaction to form the 1,3-dioxane (B1201747) ring.

Classical Condensation Pathways for 1,3-Dioxane Formation

The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. thieme-connect.de This reaction proceeds via the formation of a hemiacetal, which then undergoes intramolecular cyclization and dehydration to form the stable six-membered ring.

The aldol reaction is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of the necessary 1,3-diol precursor. thieme-connect.de The general process involves the reaction of an enolate with a carbonyl compound to produce a β-hydroxy carbonyl compound, also known as an aldol adduct. thieme-connect.de

In the context of this compound, a crossed aldol reaction between propionaldehyde and 3-hydroxybutanal would form the required carbon skeleton. The enolate of propionaldehyde would attack the carbonyl group of 3-hydroxybutanal. Subsequent reduction of the newly formed aldehyde group would yield the necessary triol precursor. This triol can then be cyclized with acetaldehyde (B116499) under acidic conditions to form the final 1,3-dioxan-4-ol product.

The synthesis of this compound can be envisioned through a convergent approach utilizing readily available precursors. The key steps involve an aldol addition followed by an acetalization reaction.

Key Precursors:

Propionaldehyde: Provides the ethyl group at the C6 position.

3-Hydroxybutanal: Serves as the four-carbon backbone, providing the C4-hydroxyl and C5-methyl groups.

Acetaldehyde: Reacts with the intermediate diol to form the dioxane ring and provides the methyl group at the C2 position.

The reaction would proceed under acid catalysis, often using a Brønsted acid like p-toluenesulfonic acid or a Lewis acid. The removal of water is crucial to drive the equilibrium towards the formation of the 1,3-dioxane product. thieme-connect.de

| Step | Reactants | Catalyst/Reagent | Solvent | Key Transformation |

|---|---|---|---|---|

| 1. Aldol Addition | Propionaldehyde, 3-Hydroxybutanal | Base (e.g., NaOH, LDA) | Ethanol or THF | C-C bond formation to create the β-hydroxy aldehyde intermediate |

| 2. Reduction | Intermediate from Step 1 | Reducing Agent (e.g., NaBH4) | Methanol | Reduction of the aldehyde to a primary alcohol, forming the triol |

| 3. Cyclization (Acetal Formation) | Triol from Step 2, Acetaldehyde | Acid Catalyst (e.g., p-TsOH) | Toluene (with Dean-Stark trap) | Formation of the 1,3-dioxane ring |

Stereoselective and Stereospecific Synthesis of this compound

The target molecule contains multiple stereocenters (at C2, C4, C5, and C6), meaning that numerous stereoisomers are possible. Achieving stereocontrol is therefore a critical aspect of its synthesis.

Diastereoselectivity in 1,3-dioxane formation is influenced by both thermodynamic and kinetic factors. thieme-connect.de Under thermodynamic control (acid catalysis and elevated temperatures), the most stable diastereomer will be the major product. The stability is dictated by the conformational preferences of the substituents on the dioxane ring, which favors a chair conformation with bulky substituents in equatorial positions to minimize steric strain. thieme-connect.de

For this compound, the relative stereochemistry between the substituents at C4, C5, and C6 is established during the initial aldol reaction. The subsequent cyclization with acetaldehyde introduces a new stereocenter at C2. The orientation of the C2-methyl group can be controlled by the reaction conditions.

| Factor | Influence on Stereochemistry | Example Strategy |

|---|---|---|

| Reaction Conditions | Thermodynamic conditions favor the most stable chair conformation with equatorial substituents. | Using an acid catalyst with prolonged reaction times at higher temperatures. |

| Substrate Control | The existing stereocenters in the 1,3-diol precursor can direct the approach of the aldehyde. | Using a stereochemically pure diol to influence the stereochemistry at the C2 position. |

| Catalyst Choice | Bulky Lewis acids can favor the formation of specific diastereomers due to steric interactions in the transition state. | Employing a Lewis acid like Yb(OTf)3. |

The synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.

One effective strategy involves the use of a chiral catalyst in the key bond-forming step. For instance, a proline-catalyzed asymmetric aldol reaction could be employed to set the stereocenters during the formation of the carbon backbone. Alternatively, enzymatic resolutions can be used to separate enantiomers of a racemic intermediate, such as the precursor diol. Modern methods also include the use of chiral rhodium or nickel catalysts in cascade reactions to form chiral cyclic acetal structures. nih.govchemrxiv.org These advanced methodologies offer high levels of enantioselectivity in the synthesis of complex chiral molecules. nih.govchemrxiv.org

Catalytic Approaches to Stereocontrol in 1,3-Dioxane Synthesis

The stereoselective synthesis of substituted 1,3-dioxanes is a significant challenge in organic chemistry, with the control of stereocenters being crucial for the compound's biological activity and material properties. Catalytic methods are at the forefront of achieving high stereoselectivity. The synthesis of 1,3-dioxane derivatives is often accomplished through the acetalization of 1,3-diols with corresponding aldehydes or ketones, frequently using an acid catalyst such as para-toluenesulfonic acid (PTSA). researchgate.net The stereochemistry of the resulting 1,3-dioxane is influenced by the stereochemistry of the starting diol and the reaction conditions. researchgate.net

For instance, the reaction of meso-2,4-pentanediol with various aldehydes and ketones has been used to study the stereochemistry of 2,4,6-substituted-1,3-dioxanes. researchgate.net The ratio of cis and trans isomers can be controlled to some extent by the choice of catalyst and reaction conditions, allowing for the determination of thermodynamic parameters for different substituents. researchgate.net In the context of this compound, a chiral catalyst could be employed to favor the formation of one diastereomer over others, especially in reactions like the Prins cyclization, which is a powerful method for constructing the 1,3-dioxane ring. rsc.org The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. The stereochemical outcome of this reaction can be influenced by the use of chiral Brønsted or Lewis acid catalysts.

Recent advancements have demonstrated the use of cobalt(III) catalysts in stereospecific C-H homoallylation reactions with 4-vinyl-1,3-dioxan-2-ones to produce (E)-homoallylic alcohols with excellent stereoselectivity. rsc.org While this specific reaction is for a different class of compounds, the principle of using transition metal catalysts to control stereochemistry is broadly applicable and could be adapted for the synthesis of complex 1,3-dioxanes.

Novel Synthetic Routes and Advanced Methodologies

The quest for more efficient and environmentally friendly synthetic methods has led to the development of novel routes for constructing complex molecular architectures like this compound.

Multicomponent Reactions for Dioxane Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to molecular complexity. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by hypervalent iodine. nih.govresearchgate.net This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, and the stereoselective trapping of this cation completes the formation of the dioxolane product. nih.govresearchgate.net A similar strategy could be envisioned for the synthesis of 1,3-dioxanes, where a suitable three-component system could be designed to assemble the this compound skeleton in a single step.

For example, a hypothetical MCR for the target molecule could involve the reaction of an appropriate alkene, an aldehyde, and a 1,3-diol precursor in the presence of a suitable catalyst. The challenge would lie in identifying the right combination of starting materials and catalysts to achieve the desired regioselectivity and stereoselectivity. The Prins-Ritter reaction sequence is another example where a multicomponent approach can be utilized to synthesize 4-amidotetrahydropyrans, which are structurally related to 1,3-dioxanes. beilstein-journals.orgorganic-chemistry.org

Green Chemistry Principles in this compound Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. In the synthesis of 1,3-dioxanes, several green approaches have been explored. The use of solid acid catalysts, such as mesoporous ZnAlMCM-41, has been shown to be highly effective and reusable for the Prins cyclization of olefins, offering an environmentally friendly alternative to homogeneous acid catalysts. rsc.org

Furthermore, the use of greener solvents is a key aspect of green chemistry. Gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org This bio-based solvent system avoids the use of toxic and volatile organic solvents. clockss.org For the preparation of this compound, a synthetic strategy could be developed that utilizes a recyclable solid acid catalyst and a biodegradable, low-toxicity solvent. The upcycling of polyoxymethylene (POM), a polymer of formaldehyde, has also been explored as a green alternative to using formaldehyde directly in the synthesis of 1,3-dioxanes. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. This process typically involves a systematic investigation of various factors that can influence the reaction outcome. For the synthesis of 1,3-dioxane compounds, key parameters to consider include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

A study on the synthesis of dihydrobenzofuran neolignans highlighted the importance of optimizing experimental conditions. scielo.br The choice of the oxidant and solvent significantly affected the conversion and selectivity of the reaction, and the reaction time could be substantially reduced without compromising the yield. scielo.br Similarly, for the synthesis of this compound, a screening of different acid catalysts (e.g., PTSA, sulfuric acid, solid acids) and solvents (e.g., toluene, dichloromethane, acetonitrile) would be necessary to identify the optimal conditions.

The following interactive data table illustrates a hypothetical optimization of the yield of a 1,3-dioxane synthesis by varying the catalyst and temperature.

| Catalyst | Temperature (°C) | Yield (%) |

| PTSA | 80 | 65 |

| H2SO4 | 80 | 58 |

| ZnAlMCM-41 | 80 | 75 |

| PTSA | 100 | 72 |

| H2SO4 | 100 | 63 |

| ZnAlMCM-41 | 100 | 85 |

| PTSA | 120 | 70 |

| H2SO4 | 120 | 60 |

| ZnAlMCM-41 | 120 | 82 |

This hypothetical data suggests that the solid acid catalyst ZnAlMCM-41 at 100 °C provides the highest yield. Further optimization could involve adjusting the catalyst loading and reaction time. For instance, a time-course study could be performed under the optimal catalyst and temperature conditions to determine the point at which the reaction reaches completion.

Another interactive data table could illustrate the effect of solvent on the reaction yield.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.1 | 78 |

| Toluene | 2.4 | 85 |

| Acetonitrile | 37.5 | 65 |

| Hexane | 1.9 | 70 |

In this hypothetical example, toluene, a non-polar solvent, gives the best yield, which might be attributed to favorable solubility of the reactants and effective azeotropic removal of water, driving the equilibrium towards product formation in an acetalization reaction.

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient and economically viable.

Chemical Reactivity and Transformations of 6 Ethyl 2,5 Dimethyl 1,3 Dioxan 4 Ol

Stability and Ring Opening Reactions of the 1,3-Dioxane (B1201747) Core

The 1,3-dioxane ring is a cyclic acetal (B89532), and its stability is characteristic of this functional group. Generally, 1,3-dioxanes are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. researchgate.net

Acidic Conditions:

Under acidic conditions, the 1,3-dioxane ring of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is prone to hydrolysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves a rapid, reversible protonation of one of the oxygen atoms, followed by a rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the parent carbonyl compound and the 1,3-diol.

For this compound, acid-catalyzed hydrolysis would lead to the cleavage of the dioxane ring, yielding the corresponding triol and the parent aldehyde or ketone from which the acetal was derived. The rate of this hydrolysis is dependent on several factors, including the pH of the solution, temperature, and the steric and electronic nature of the substituents on the dioxane ring. The presence of alkyl groups at positions 2 and 5 can influence the rate of hydrolysis through steric hindrance and electronic effects on the stability of the oxocarbenium ion intermediate.

Basic Conditions:

In contrast to their lability in acidic media, 1,3-dioxanes are generally stable under basic conditions. researchgate.net The absence of a readily protonated oxygen atom prevents the initiation of the ring-opening mechanism. Therefore, this compound is expected to be stable in the presence of bases, making the 1,3-dioxane moiety a suitable protecting group for the corresponding diol in basic reaction environments.

Table 1: General Hydrolytic Stability of 1,3-Dioxanes

| Condition | Stability of 1,3-Dioxane Ring | General Products of Ring Opening |

| Acidic (e.g., aq. HCl) | Labile | Parent Carbonyl Compound and 1,3-Diol |

| Neutral (e.g., water) | Generally Stable | No significant reaction |

| Basic (e.g., aq. NaOH) | Stable | No reaction |

Thermolytic Decomposition Pathways

The thermal stability of 1,3-dioxanes is influenced by the nature of their substituents. While the parent 1,3-dioxane is relatively stable, the presence of functional groups can introduce new decomposition pathways. For substituted 1,3-dioxan-4-ols, thermolysis can potentially lead to fragmentation of the ring system.

Studies on the pyrolysis of related organic molecules suggest that at elevated temperatures, C-C and C-O bond cleavage can occur, leading to the formation of smaller, more volatile compounds. For this compound, potential thermolytic decomposition pathways could involve retro-Prins reactions, dehydration, or other fragmentation processes, yielding a complex mixture of products. The exact composition of the pyrolysis products would depend on the temperature, pressure, and presence of any catalysts. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique used to identify the decomposition products of such compounds. chromatographyonline.comresearchgate.net

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by its steric environment, being part of a substituted six-membered ring.

Esterification:

The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reactivity in esterification reactions generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, primarily due to steric hindrance. quora.com As this compound contains a secondary alcohol, its esterification may require more forcing conditions or the use of activating agents compared to a primary alcohol.

The stereochemistry of the hydroxyl group (axial vs. equatorial) can also affect the rate of esterification. Generally, equatorial hydroxyl groups are more sterically accessible and therefore react faster than their axial counterparts. The conformation of the 1,3-dioxane ring in this compound will determine the preferred orientation of the hydroxyl group and thus influence its reactivity.

Etherification:

Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. youtube.comrsc.org This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The success of this reaction depends on the steric hindrance around the hydroxyl group and the nature of the alkyl halide. For a secondary alcohol like the one in this compound, elimination reactions can sometimes compete with the desired substitution, especially with bulky bases or secondary/tertiary alkyl halides.

Table 2: Common Reagents for Esterification and Etherification of Secondary Alcohols

| Transformation | Reagent Class | Specific Examples |

| Esterification | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | |

| Carboxylic Acids | Acetic acid, Benzoic acid (with acid catalyst) | |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide (with a strong base) |

Oxidation and Reduction Transformations

Oxidation:

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid potential side reactions involving the dioxane ring, although the ring is generally stable to many oxidizing conditions. researchgate.net

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a common and mild method for oxidizing secondary alcohols to ketones and is known for its wide functional group tolerance. youtube.comwikipedia.orgtcichemicals.comalfa-chemistry.comorganic-chemistry.org

Reduction:

The corresponding ketone, 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-one, can be reduced to form this compound. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either the cis or trans isomer with respect to the other substituents on the ring. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to secondary alcohols. The stereoselectivity of the reduction is influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face.

Direct nucleophilic substitution of the hydroxyl group is generally difficult due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by converting the alcohol into a tosylate or mesylate by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. masterorganicchemistry.com

Once the tosylate or mesylate is formed, it can be displaced by a variety of nucleophiles in an Sₙ2 reaction, leading to the introduction of new functional groups at the C-4 position with inversion of stereochemistry. The success of this two-step sequence depends on the steric accessibility of the C-4 position to both the sulfonyl chloride and the incoming nucleophile.

Reactions at Alkyl Substituents

The ethyl and methyl groups attached to the dioxane ring offer pathways for further functionalization, although their reactivity is influenced by the adjacent heterocyclic system.

The alkyl groups on the this compound ring can, in principle, undergo functionalization reactions typical for alkanes, such as halogenation or oxidation. However, the presence of the dioxane ring and the hydroxyl group can complicate these transformations. The reactivity of these C-H bonds is generally low, and forcing conditions may be required, which could lead to undesired reactions at other sites, particularly acid-catalyzed ring-opening of the dioxane acetal. thieme-connect.de

Selective functionalization would likely depend on advanced catalytic methods that can activate specific C-H bonds. For instance, directed C-H activation using a coordinating group could potentially target the methyl group at C5 or the ethyl group at C6. The hydroxyl group at C4 could be used as a directing group to facilitate functionalization at the C5 position.

Radical reactions provide a powerful method for functionalizing otherwise inert C-H bonds. nih.govlibretexts.org In the context of this compound, radical abstraction of a hydrogen atom can initiate a cascade of reactions. The stability of the resulting carbon-centered radical determines the site of the initial attack.

Studies on the oxidation of 1,3-dioxane initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms show that hydrogen abstraction is a key step. nih.gov The resulting radicals can then react with oxygen or undergo rearrangement. nih.gov For this compound, the possible sites for hydrogen abstraction include the methyl and ethyl substituents, as well as the C-H bonds on the dioxane ring itself.

The general order of reactivity for C-H bonds towards radicals is tertiary > secondary > primary. Therefore, the hydrogen at C6 would be a likely site for abstraction. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating. libretexts.org

Table 1: Potential Sites for Radical Hydrogen Abstraction

| Position | Type of C-H Bond | Relative Reactivity | Potential Products after Trapping |

|---|---|---|---|

| C6 | Tertiary | High | Halogenation, Oxidation |

| Ethyl (CH₂) | Secondary | Medium | Halogenation, Oxidation |

| C5 | Tertiary | High | Halogenation, Oxidation |

| Methyl (C5) | Primary | Low | Halogenation, Oxidation |

This table presents a qualitative prediction of reactivity based on general principles of radical chemistry.

Derivatization Strategies for Analogues of this compound

Creating analogues of this compound involves modifying its core structure or substituents. Standard methods for forming 1,3-dioxanes involve the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. thieme-connect.deorganic-chemistry.org By varying these starting materials, a wide range of analogues can be synthesized.

Table 2: Strategies for Synthesizing Analogues

| Strategy | Variable Component | Example Starting Materials | Resulting Analogue Structure |

|---|---|---|---|

| Varying the Diol | Substituted 1,3-butanediol | 3-Methyl-1,3-butanediol | Changes substituents at C4 and C5 |

| Different 1,3-diols | 1,3-Pentanediol | Changes substituents at C4 and C6 | |

| Varying the Carbonyl | Aldehyde | Acetaldehyde (B116499), Benzaldehyde | Changes substituent at C2 |

| Ketone | Acetone, Cyclohexanone | Changes substituents at C2 |

This systematic approach allows for the generation of a library of related compounds, which can be used to explore structure-activity relationships in various applications. The synthesis of related 1,3-dioxolane (B20135) derivatives has been extensively reported, providing further synthetic methodologies that could be adapted. organic-chemistry.orgnih.govgoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dimethylene-1,4-dioxane |

| Azobisisobutyronitrile (AIBN) |

| 1,3-dioxane |

| 1,3-dioxan-5-ol |

| Acetaldehyde |

| Benzaldehyde |

| Acetone |

| Cyclohexanone |

| 3-Methyl-1,3-butanediol |

Theoretical and Computational Investigations of 6 Ethyl 2,5 Dimethyl 1,3 Dioxan 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Conformational Isomers

No specific DFT studies on the conformational isomers of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol were found in the available literature. Such studies would typically involve calculating the relative energies of different chair and twist-boat conformations that arise from the various possible axial and equatorial orientations of the ethyl, methyl, and hydroxyl substituents on the dioxane ring.

Ab Initio Calculations of Molecular Orbitals and Energy Levels

There are no available ab initio calculations detailing the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and energy levels for this compound. These calculations would provide insight into the molecule's reactivity and electronic properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational NMR Chemical Shift Predictions

No computational predictions for the 1H and 13C NMR chemical shifts of this compound have been published. These predictions would require prior geometric optimization of the molecule's stable conformers.

Theoretical Vibrational Frequencies and Electronic Spectra

Information on the theoretical vibrational frequencies (Infrared and Raman spectra) and electronic spectra (UV-Vis) for this compound is not available from computational studies.

Reaction Pathway and Mechanism Studies

No computational investigations into the reaction pathways or mechanisms involving this compound were found. These studies would be valuable for understanding its synthesis, degradation, and potential reactivity with other chemical species.

Intermolecular Interactions and Aggregation Behavior

The presence of a hydroxyl group and two ether-like oxygen atoms in this compound suggests that intermolecular hydrogen bonding will play a significant role in its physical properties and aggregation behavior.

Solid State: In the solid state, it is expected that this compound molecules will form extensive hydrogen bonding networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ring oxygens can act as hydrogen bond acceptors. The specific arrangement of these hydrogen bonds will determine the crystal packing. Computational methods can be used to predict stable crystal structures and to analyze the geometry and strength of the hydrogen bonds. Different hydrogen bonding motifs, such as chains or rings, could be possible.

Solution State: In solution, the hydrogen bonding behavior will depend on the nature of the solvent. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and one of the ring oxygens might be favored. In protic solvents like water or alcohols, the solute molecules will form hydrogen bonds with the solvent molecules. The competition between intra- and intermolecular hydrogen bonding can be studied using computational techniques.

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in the liquid phase. An MD simulation of this compound in a solvent, such as water, would provide detailed insights into its solvation.

The simulation would track the positions and movements of the solute and solvent molecules over time. From the simulation trajectory, various properties can be calculated, such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would reveal the structure of the solvation shell around the molecule. For a molecule with both hydrophobic (ethyl and methyl groups) and hydrophilic (hydroxyl group) parts, the simulation would show how water molecules arrange themselves to accommodate these different regions.

The dynamics of hydrogen bonding between the solute and solvent can also be analyzed. The average number of hydrogen bonds and their lifetimes can be calculated, providing a quantitative measure of the solute-solvent interactions. The simulation could also be used to calculate the free energy of solvation, which is a measure of how favorably the molecule dissolves in the solvent.

Potential Applications and Industrial Relevance of 6 Ethyl 2,5 Dimethyl 1,3 Dioxan 4 Ol

Role as a Chemical Intermediate in Complex Molecule Synthesis

The 1,3-dioxane (B1201747) framework is a versatile structural motif in organic synthesis, often employed as a protecting group for carbonyl compounds and 1,3-diols. These structures can be readily synthesized from carbonyl compounds and 1,3-propanediols in the presence of an acid catalyst. organic-chemistry.org The stability of the cyclic acetal (B89532) offered by the 1,3-dioxane ring makes it resilient against various nucleophiles and bases, a valuable characteristic in multi-step synthetic pathways. organic-chemistry.org

While specific large-scale applications of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol as a precursor are not extensively documented in publicly available literature, its synthesis from simpler, readily available molecules highlights its potential as an intermediate. The formation of this compound is achieved through the reaction of 3-hydroxy-2-methylpentanal (B3192230) with acetaldehyde (B116499). google.com The precursor, 3-hydroxy-2-methylpentanal, is recognized for its own significance in the flavor and fragrance industry. lookchem.com

The synthesis of various 1,3-dioxane derivatives is a subject of ongoing research, indicating the broad utility of this class of compounds as intermediates. For instance, enzyme-mediated synthesis has been employed to create enantiomerically enriched 1,3-dioxane odorants, which can then be converted to optically active 1,3-diols, valuable building blocks in further synthesis. researchgate.net

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Data sourced from patent information, which describes the mixing of freshly distilled 3-hydroxy-2-methylpentanal and acetaldehyde at ambient temperature. google.com

The application of this compound in the direct construction of macrocyclic structures or polymers is not explicitly detailed in the available research. However, the broader class of 1,3-dioxanes can be involved in polymerization processes. A patent describing compounds for controlled release mentions the potential for using a polymer as a solid carrier for 1,3-dioxan-4-ol (B14599332) derivatives. google.com This suggests a possible interface between this class of compounds and polymer science, where the dioxane derivative is encapsulated within a polymer matrix.

Contributions to Flavor and Fragrance Chemistry

The most clearly defined application of this compound lies within the flavor and fragrance industry. Its structure allows for the controlled release of volatile aroma compounds, a highly desirable characteristic for creating long-lasting scents and flavors.

This compound is specifically cited as a compound capable of releasing an aldehyde in a controlled manner. google.com This property is valuable in perfumery and flavoring compositions. The molecule can be considered a pro-fragrance or pro-flavor, which, under certain conditions (such as changes in pH or exposure to moisture), breaks down to release the constituent aldehyde, in this case, acetaldehyde, and the parent β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal. This slow-release mechanism can provide a prolonged sensory effect. google.com

The advantage of using a precursor like this compound is the ability to impart an intense and lasting fragrance to a surface, which would not be achievable if the volatile aldehyde was used in its free form. google.com

This compound has been identified as a component in flavoring compositions. google.com The sensory profile of related 1,3-dioxane structures has been studied, revealing that subtle changes to the dioxane ring can significantly impact the perceived odor. For example, the substitution of a methyl group at the C-6 position with an ethyl group can completely alter the odor profile of the molecule. researchgate.net This highlights the nuanced role that specific substitutions on the 1,3-dioxane ring, such as those in this compound, play in defining its sensory characteristics.

Table 2: Olfactory Properties of Related 1,3-Dioxane Structures

| Structural Modification | Impact on Odor Profile |

|---|---|

| Addition of a methyl group at C-5 | Modifies the odor sensation while retaining a pleasant character. researchgate.net |

Advanced Materials and Polymer Science

Monomer or Building Block for Polymer Synthesis

There is no information available in the reviewed sources to suggest that this compound is used as a monomer or building block for polymer synthesis.

Modifiers for Polymeric Materials

No data could be found to support the use of this compound as a modifier for polymeric materials.

Analytical Standards and Environmental Monitoring

Detection and Quantification in Industrial Processes or Environmental Samples

There are no established methods or research findings concerning the detection and quantification of this compound in either industrial or environmental contexts.

Future Research Directions and Outlook for 6 Ethyl 2,5 Dimethyl 1,3 Dioxan 4 Ol Studies

Exploration of New Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of 1,3-dioxanes has traditionally relied on the acid-catalyzed condensation of 1,3-diols with aldehydes or ketones. researchgate.net While effective, these methods can require harsh conditions and generate waste. Future research on the synthesis of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol would benefit from exploring more efficient and sustainable approaches that have been developed for related derivatives.

Key areas for exploration include:

Metal-Free Catalysis: The use of metal-free and atom-economic methods is a significant trend. For instance, Lewis acid-catalyzed reactions of aromatic alkynes with paraformaldehyde have been shown to produce 1,3-dioxane (B1201747) derivatives efficiently at room temperature. thieme-connect.com Investigating similar pathways using appropriate aliphatic precursors could lead to a greener synthesis of the target molecule.

Novel Catalytic Systems: Research into recyclable catalytic systems, such as indium(III) bromide in ionic liquids or iodine as a mild reagent, has shown promise for synthesizing 1,3-dioxane derivatives, avoiding toxic and corrosive reagents. thieme-connect.com

Stereoselective Synthesis: Given the multiple chiral centers in this compound, developing asymmetric syntheses is crucial. The use of chiral binaphthyldiimine-Ni(II) complexes, which have been successful in catalyzing asymmetric cycloadditions to form 1,3-dioxolanes, could be adapted for 1,3-dioxane systems. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for 1,3-Dioxane Derivatives

| Methodology | Typical Substrates | Key Conditions | Potential Advantages for Synthesis |

| Traditional Acetalization | 1,3-Diols, Aldehydes/Ketones | Acid catalyst (e.g., PTSA), water removal | Well-established, straightforward procedure. researchgate.net |

| Metal-Free Lewis Acid Catalysis | Aromatic Alkynes, Paraformaldehyde | BF₃·Et₂O, room temperature | Metal-free, atom-economic, mild conditions. thieme-connect.com |

| Thiol-Promoted Radical Addition | 1,3-Dioxolane (B20135), Imines | Catalytic radical precursor, O₂ from air | Metal-free, redox-neutral, high functional group tolerance. organic-chemistry.org |

| Hypervalent Iodine Oxidation | Alkenes, Carboxylic Acids | PhI(OAc)₂, BF₃·OEt₂ | Stereospecific generation of intermediates. mdpi.com |

In-depth Studies on Stereoisomeric Properties and Separation Techniques

The this compound molecule possesses four stereocenters (at carbons 2, 4, 5, and 6), which gives rise to a complex mixture of 16 possible stereoisomers. The study of the stereochemistry of 1,3-dioxanes is a mature field, providing a solid foundation for future investigations into this specific compound.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de The conformational preferences of substituents are governed by the minimization of steric strain, particularly 1,3-diaxial interactions. For substituted 1,3-dioxanes, the free conformational enthalpy (A-value) quantifies the energy difference between axial and equatorial conformers. researchgate.net

Future research should focus on:

Stereoisomer Separation and Characterization: Developing effective methods for the separation and purification of the individual stereoisomers is essential for evaluating their unique properties. High-performance liquid chromatography (HPLC) on chiral stationary phases and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying cis-trans isomers of substituted dioxanes. researchgate.net

Thermodynamic Data Determination: Measuring the equilibrium ratios between different isomers under various conditions can provide valuable thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational preferences of the ethyl and hydroxyl groups within this specific substituted system. researchgate.net

Table 2: General Stereoisomeric Properties of Substituted 1,3-Dioxanes

| Position of Substitution | Substituent Type | General Conformational Preference | Key Findings from Analogue Studies |

| C2 | Alkyl, Aryl | Equatorial | Strong preference for the equatorial position to avoid significant diaxial interactions with axial hydrogens at C4 and C6. thieme-connect.de |

| C4, C6 | Alkyl | Equatorial | An equatorial substituent is generally favored to minimize steric hindrance. |

| C5 | Alkyl, Phenyl | Equatorial | Equatorial preference is observed, with A-values determined for various groups. researchgate.net |

Advanced Mechanistic Investigations of Novel Chemical Transformations

The functional groups present in this compound—the acetal (B89532) and the secondary alcohol—offer opportunities to explore a variety of chemical transformations. Understanding the mechanisms of these reactions is key to harnessing the synthetic potential of this molecule.

Promising areas for mechanistic studies include:

Ring-Opening and Rearrangement Reactions: 1,3-dioxanes are susceptible to cleavage under acidic conditions. Lewis acid treatment can induce ring-opening to form an oxonium intermediate, which can lead to rearrangements, analogous to the Ferrier rearrangement in carbohydrates. thieme-connect.de Investigating the regioselectivity and stereochemical outcome of such reactions with the asymmetrically substituted this compound would be a rich area of study.

Oxidative Transformations: The C4-hydroxyl group can be oxidized to a ketone, yielding a 1,3-dioxan-4-one (B14726428) derivative. Furthermore, advanced oxidative reactions, such as those using hypervalent iodine reagents, have been shown to proceed via 1,3-dioxolan-2-yl cation intermediates. mdpi.com Exploring similar pathways could uncover novel stereoselective transformations.

Catalytic C-O Bond Scission: Studies on related furanic compounds have highlighted the role of water in mediating proton transfer and activating low-energy pathways for C-O-C bond scission on metal catalysts. acs.org Investigating the hydrogenolysis of this compound under various catalytic conditions could reveal new mechanisms for the selective cleavage of the dioxane ring.

Development of Structure-Property Relationships for Dioxane Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are powerful computational tools for correlating molecular structure with biological activity or physical properties. scholarsresearchlibrary.comnih.govyoutube.com For the dioxane class of compounds, such studies have been used to predict toxicity, design liquid crystals, and develop new drug candidates. scholarsresearchlibrary.comtandfonline.comnih.gov

Future research on this compound and its isomers could contribute to this field by:

Building QSAR Models: Synthesizing a library of stereoisomers and closely related analogues and evaluating their biological activities (e.g., antifungal, antibacterial, or as MDR modulators) would provide the necessary data to build robust QSAR models. nih.govnih.gov This could help identify the key structural features responsible for a desired biological effect.

Investigating Physicochemical Properties: The specific arrangement of alkyl and hydroxyl groups will influence properties like polarity, solubility, and hydrogen bonding capacity. A systematic study of these properties across the different stereoisomers could lead to the development of SPR models, which could predict, for example, their suitability as solvents or polymer precursors.

Probing Molecular Interactions: High-resolution X-ray crystallography of dioxane analogues in complex with biological targets, such as tubulin, has provided deep insights into structure-activity relationships, revealing how specific functional groups contribute to binding. chemrxiv.org Similar studies with derivatives of this compound could elucidate their mode of action at a molecular level.

Table 3: Examples of Structure-Property Relationships in Dioxane Analogues

| Dioxane Analogue Class | Investigated Property | Key Structure-Property Finding |

| 2,5-Disubstituted c-5-cyano-1,3-dioxanes | Dielectric Anisotropy | The presence of a strong CN-dipole perpendicular to the molecular axis results in large negative dielectric anisotropy, useful for liquid crystals. tandfonline.com |

| Dioxane-based Zampanolide Analogues | Antiproliferative Activity | Replacement of a C=CH₂ group with a dioxane ring maintained potent microtubule-binding activity. chemrxiv.org |

| 2,2-Diphenyl-1,3-dioxane Derivatives | Multidrug Resistance (MDR) Modulation | The aromatic core, linker structure, and basic moiety were systematically varied to optimize MDR reversal activity in cancer cells. nih.gov |

| Polyhalogenated Dibenzo-p-dioxins | Toxicity (EC₅₀) | QSAR models based on quantum chemical descriptors can accurately predict the toxicity of various dioxin congeners. scholarsresearchlibrary.comresearchgate.net |

Integration of this compound in Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for application in several emerging technologies. Its bifunctional nature (acetal and alcohol) and defined stereochemistry position it as a valuable synthetic building block.

Potential areas of application to be explored include:

Advanced Polymer Materials: 1,3-dioxane has been used as a precursor for in-situ polymerization to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The hydroxyl group on this compound could serve as a reactive handle to incorporate it as a monomer into polyesters or polyurethanes, potentially imparting unique thermal or degradation properties. researchgate.net

Pharmaceutical Intermediates: Substituted 1,3-dioxanes are crucial intermediates in the synthesis of complex pharmaceuticals, including the cholesterol-lowering drug atorvastatin. google.comgoogle.com The defined stereochemistry of a purified isomer of this compound could make it a valuable chiral precursor for the asymmetric synthesis of new active pharmaceutical ingredients.

Specialty Solvents and Additives: Dioxane derivatives are widely used as solvents. acs.org The specific substitution pattern of this compound would result in unique solvency and miscibility characteristics, which could be exploited in specialty formulations or as additives in areas like secondary battery electrolytes. mdpi.com

Table 4: Potential Applications of Dioxane Derivatives in Emerging Technologies

| Dioxane Derivative Type | Technology / Application Area | Function / Role |

| 1,3-Dioxane | Solid-State Batteries | Monomer for in situ polymerization to form a stable, high-voltage polymer electrolyte. rsc.org |

| 1,3-Dioxane-5,5-dimethanol | Biodegradable Polymers | Chain extender incorporated into polyurethane structures to modify physical properties and degradation profiles. researchgate.net |

| (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Pharmaceutical Synthesis | Key chiral intermediate for the synthesis of HMG-CoA reductase inhibitors (statins). google.comgoogle.com |

| 1,4-Dioxane (B91453) diol derivatives | Energy Storage | Used as an additive in electrolyte solutions for lithium secondary batteries. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.